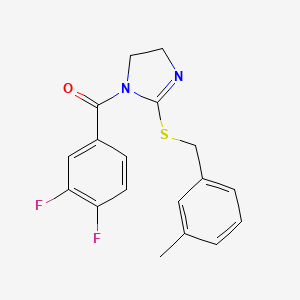

(3,4-difluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

The compound "(3,4-difluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" is a methanone derivative featuring a 4,5-dihydroimidazole core substituted with a 3-methylbenzylthio group at position 2 and a 3,4-difluorophenyl group at position 1. This structure combines electron-withdrawing fluorine atoms with a lipophilic benzylthio moiety, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

(3,4-difluorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N2OS/c1-12-3-2-4-13(9-12)11-24-18-21-7-8-22(18)17(23)14-5-6-15(19)16(20)10-14/h2-6,9-10H,7-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYAXPEQEBSZQEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3,4-difluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule with potential pharmacological applications. Its unique structure combines a difluorophenyl moiety with an imidazole ring and a thioether group, which may enhance its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Characteristics

The compound's structure is characterized by:

- Difluorophenyl Group : Enhances lipophilicity and electronic properties.

- Imidazole Ring : Known for various pharmacological effects, including antimicrobial and antitumor activities.

- Thioether Moiety : Influences interactions with biological targets.

This combination suggests that the compound could exhibit significant biological activity through various mechanisms.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Compounds containing imidazole rings have been associated with antimicrobial properties. The presence of the difluorophenyl group may further enhance these effects by improving binding affinity to microbial targets.

Antitumor Activity

Preliminary studies indicate that derivatives of imidazole compounds often show anticancer properties. The structural features of this compound may contribute to its potential effectiveness against cancer cells.

Structure-Activity Relationship (SAR)

SAR studies are crucial for understanding how modifications to the compound influence its biological activity. The following table summarizes findings from related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Imidazole Derivatives | Contains imidazole ring | Antimicrobial, antifungal |

| Thiazole Compounds | Similar sulfur-containing heterocycles | Anticancer activity |

| Benzothiazole Derivatives | Contains fused benzene and thiazole rings | Antiviral properties |

These comparisons highlight how structural variations can lead to different biological outcomes.

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of similar compounds. For instance:

- Study on Imidazole Derivatives : A study demonstrated that certain imidazole derivatives exhibited significant antimicrobial activity against various pathogens. The modifications in the side chains were found to enhance their efficacy ( ).

- Antitumor Activity Evaluation : Another study investigated the anticancer properties of thiazole derivatives, revealing a strong correlation between structural modifications and increased cytotoxicity against cancer cell lines ( ).

- Pharmacokinetics and Toxicology : Research on related compounds indicated that structural alterations could improve metabolic stability and reduce toxicity, enhancing their potential as therapeutic agents ( ).

Interaction Studies

Understanding how this compound interacts with biological macromolecules is essential for optimizing its therapeutic effects. Techniques such as molecular docking and binding affinity assays can provide insights into its mechanism of action.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by the following molecular formula: C₁₈H₁₆F₂N₂OS, with a molecular weight of 346.4 g/mol. The presence of difluorophenyl and thioether functionalities contributes to its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Research indicates that compounds with imidazole rings exhibit significant anticancer properties. The structural features of (3,4-difluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone may enhance its efficacy as an anticancer agent by modulating pathways involved in tumor growth and metastasis.

A study published in a reputable journal highlighted that similar imidazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism is crucial for developing new cancer therapies targeting microtubule dynamics .

Antimicrobial Properties

The compound's thioether moiety may contribute to its antimicrobial activity. Thioether-containing compounds have been documented to exhibit broad-spectrum antimicrobial effects. For instance, a related study demonstrated that thioether derivatives could disrupt bacterial cell membranes, making them effective against resistant strains .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is essential for optimizing its pharmacological properties. Modifications to the imidazole ring or substituents on the phenyl group can significantly influence the compound's biological activity.

Table 1: Summary of SAR Findings

| Modification | Effect on Activity | Reference |

|---|---|---|

| Substitution on Imidazole | Increased potency against cancer cells | |

| Variation of Thioether | Enhanced antimicrobial activity | |

| Fluorination | Improved bioavailability |

Neurodegenerative Diseases

Recent studies suggest that imidazole derivatives may have neuroprotective effects, making them candidates for treating neurodegenerative diseases like Alzheimer's. The compound's ability to modulate neuroinflammation and oxidative stress could provide a dual therapeutic approach .

HIV Inhibition

Some derivatives of similar structures have shown promise as anti-HIV agents by inhibiting viral replication through interference with viral enzymes . The potential for this compound to act on viral targets warrants further investigation.

Comparison with Similar Compounds

Research Implications and Gaps

- Comparative Insights : ’s triazole derivatives demonstrate the importance of sulfur-containing groups in bioactivity, while highlights the role of electron-deficient aromatic systems in stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.